molecular formula C13H10F10N2O6-2 B11534690 2,2'-[(2,2,3,3,4,4,5,5,6,6-Decafluoro-1,7-dioxoheptane-1,7-diyl)diimino]dipropanoate

2,2'-[(2,2,3,3,4,4,5,5,6,6-Decafluoro-1,7-dioxoheptane-1,7-diyl)diimino]dipropanoate

Cat. No.: B11534690
M. Wt: 480.21 g/mol
InChI Key: GBZFTERUJLZSFJ-UHFFFAOYSA-L
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Description

2,2’-[(2,2,3,3,4,4,5,5,6,6-Decafluoro-1,7-dioxoheptane-1,7-diyl)diimino]dipropanoate: is a complex organic compound with a mouthful of a name! Let’s break it down:

  • The central core consists of a 1,7-dioxoheptane unit, which contains two carbonyl (C=O) groups.
  • The compound has two diimino groups (N=C-N) attached to the central core.
  • The decafluoro prefix indicates that ten fluorine atoms are present, making it highly fluorinated.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through multicomponent reactions . For example, it can be prepared by reacting appropriate precursors under controlled conditions.

Reaction Conditions:

    Precursor Selection: Starting materials include fluorinated aldehydes or ketones.

    Catalysis: Transition metal catalysts (such as palladium or nickel) are often employed.

    Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.

    Temperature and Time: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization ensures high yield and purity.

Chemical Reactions Analysis

Reaction Types:

    Substitution: The compound can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl groups to alcohols or other functional groups.

    Oxidation: Oxidation of the diimino groups to corresponding oximes or other derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, hydrazines, or other nitrogen-based nucleophiles.

    Reduction Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Oxidants: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Major Products: The major products depend on the specific reaction conditions. Potential products include amine derivatives, alcohols, and oximes.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing new fluorinated compounds.

    Biology: In studies involving fluorinated biomolecules or drug development.

    Medicine: Potential use in drug delivery systems or imaging agents.

    Industry: As a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with biological targets through its fluorinated moieties, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar fluorinated cores are studied for their unique properties. Notable examples include 2,2,3,3,4,4,5,5,6,6-PCB 99 .

Properties

Molecular Formula

C13H10F10N2O6-2

Molecular Weight

480.21 g/mol

IUPAC Name

2-[[7-(1-carboxylatoethylamino)-2,2,3,3,4,4,5,5,6,6-decafluoro-7-oxoheptanoyl]amino]propanoate

InChI

InChI=1S/C13H12F10N2O6/c1-3(5(26)27)24-7(30)9(14,15)11(18,19)13(22,23)12(20,21)10(16,17)8(31)25-4(2)6(28)29/h3-4H,1-2H3,(H,24,30)(H,25,31)(H,26,27)(H,28,29)/p-2

InChI Key

GBZFTERUJLZSFJ-UHFFFAOYSA-L

Canonical SMILES

CC(C(=O)[O-])NC(=O)C(C(C(C(C(C(=O)NC(C)C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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